molecular formula C21H15F5O7 B11645638 2-Methoxyethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate

2-Methoxyethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B11645638
M. Wt: 474.3 g/mol
InChI Key: VXZGHTRQGJXSOW-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran core, a methoxyethyl group, and a pentafluorophenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxyethyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Pentafluorophenoxyacetyl Moiety: This is typically done through esterification reactions using pentafluorophenol and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester moiety can be reduced to alcohols.

    Substitution: The pentafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the ester moiety can produce the corresponding alcohol.

Scientific Research Applications

2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pentafluorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-TRIFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE
  • 2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-DIFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE

Uniqueness

The presence of the pentafluorophenoxy group in 2-METHOXYETHYL 2-METHYL-5-{[2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETYL]OXY}-1-BENZOFURAN-3-CARBOXYLATE makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, binding properties, and overall stability.

Properties

Molecular Formula

C21H15F5O7

Molecular Weight

474.3 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H15F5O7/c1-9-14(21(28)30-6-5-29-2)11-7-10(3-4-12(11)32-9)33-13(27)8-31-20-18(25)16(23)15(22)17(24)19(20)26/h3-4,7H,5-6,8H2,1-2H3

InChI Key

VXZGHTRQGJXSOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OCCOC

Origin of Product

United States

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